molecular formula C13H19N3O2 B1500216 1-[2-Amino-1-(3-aminophenyl)ethyl]pyrrolidine-3-carboxylic acid CAS No. 886363-95-7

1-[2-Amino-1-(3-aminophenyl)ethyl]pyrrolidine-3-carboxylic acid

Cat. No.: B1500216
CAS No.: 886363-95-7
M. Wt: 249.31 g/mol
InChI Key: KAQMHGATDBSCMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Pyrrolidine-Based Compounds in Medicinal Chemistry

The five-membered pyrrolidine ring has emerged as one of the most significant nitrogen heterocycles utilized by medicinal chemists in the development of therapeutic compounds for treating human diseases. The profound interest in this saturated scaffold stems from several key factors that have made it a cornerstone of pharmaceutical research. The pyrrolidine structure enables efficient exploration of pharmacophore space due to its sp³-hybridization characteristics, which provide enhanced three-dimensional coverage compared to planar aromatic systems. This non-planarity of the ring system, a phenomenon termed "pseudorotation," allows for increased molecular flexibility and diverse conformational possibilities that can be exploited in drug design.

The emergence of angiotensin-converting enzyme inhibitors represents a pivotal chapter in pyrrolidine medicinal chemistry history. The prototype captopril, developed by Bristol-Myers Squibb and approved in 1980, established the foundation for this important class of antihypertensive drugs. The development of captopril followed extensive research on teprotide, a nonapeptide isolated from the venom of the Brazilian pit viper Bothrops jararaca in the early 1970s. Researchers at Squibb demonstrated that teprotide could reduce blood pressure in healthy volunteers and confirmed its selective angiotensin-converting enzyme inhibitory activity in humans. Through systematic truncation of teprotide, scientists obtained succinoyl-1-proline, which exhibited an inhibitory concentration of 330 nanomolar for angiotensin-converting enzyme inhibition. This work demonstrated that small molecular weight drugs could achieve potent enzyme inhibition by occupying only a fraction of the extended active site cavities, as peptide bond hydrolysis typically depends on a limited number of critical amino acids.

The success of captopril led to the development of second-generation angiotensin-converting enzyme inhibitors, including fosinopril, which appeared on the market in 1991. To address captopril's limitations, including short half-life, skin rashes, and loss of taste perception, Merck researchers leveraged a previously unrecognized hydrophobic pocket on the angiotensin-converting enzyme protein, leading to the development of enalapril and subsequently lisinopril. These advances demonstrated the versatility of the pyrrolidine scaffold in addressing specific pharmacological challenges while maintaining therapeutic efficacy.

Beyond cardiovascular applications, pyrrolidine derivatives have found extensive use across multiple therapeutic areas. The ring structure is present in numerous natural alkaloids, including nicotine and hygrine, and appears in many established drugs such as procyclidine and bepridil. Pyrrolidine also forms the structural basis for the racetam compounds, including piracetam and aniracetam, which have applications in cognitive enhancement. The amino acids proline and hydroxyproline represent natural pyrrolidine derivatives that play crucial roles in protein structure and function.

Contemporary research has revealed that pyrrolidine-containing compounds exhibit diverse therapeutic potential, including anticancer, anti-inflammatory, antiviral, and antimycobacterial activities. The nitrogen-containing heterocycle has been recognized for its therapeutic applications as fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing agents, anti-tubercular compounds, and antitumor agents. These compounds have also demonstrated the ability to inhibit reverse transcriptase in human immunodeficiency virus type 1 and cellular deoxyribonucleic acid polymerases protein kinases.

The pharmaceutical industry's continued interest in pyrrolidine derivatives is evidenced by the fact that over two dozen pyrrolidine-containing drugs are currently available on the market. Statistical analysis reveals that 92% of all United States Food and Drug Administration approved pyrrolidine drugs are substituted at the nitrogen-1 position, highlighting the privileged nature of this position for pharmaceutical modifications. This extensive utilization underscores the scaffold's proven track record in delivering safe and effective therapeutic agents across diverse disease areas.

Structural Uniqueness of this compound

The molecular structure of this compound represents a sophisticated arrangement of functional groups that confer unique chemical and biological properties to this compound. With the molecular formula C₁₃H₁₉N₃O₂ and a molecular weight of 249.31 grams per mole, this compound exhibits a complex three-dimensional architecture that distinguishes it from simpler pyrrolidine derivatives. The structural framework consists of a central pyrrolidine ring system that serves as the scaffold for multiple substituents, each contributing to the compound's overall pharmacological profile.

The pyrrolidine ring itself occupies a central position in the molecular architecture, functioning as a five-membered saturated heterocycle containing nitrogen. This ring system exhibits characteristic non-planarity due to puckering, which allows for conformational flexibility through pseudorotation. The sp³-hybridization of all carbon atoms in the pyrrolidine ring provides tetrahedral geometry around each carbon center, while the nitrogen atom maintains its characteristic basicity due to the presence of a lone pair of electrons. The nitrogen's sp³-hybridization results in a tetrahedral bond angle of approximately 109 degrees, contributing to the compound's three-dimensional structure.

A particularly notable structural feature is the presence of the carboxylic acid group attached to the 3-position of the pyrrolidine ring. This carboxyl functionality introduces acidic properties to the molecule and provides opportunities for hydrogen bonding interactions with biological targets. The carboxylic acid group also enables the compound to be classified as an amino acid derivative, expanding its potential biological relevance beyond simple heterocyclic compounds. The predicted boiling point of 464.7 ± 45.0 degrees Celsius and density of 1.288 ± 0.06 grams per cubic centimeter reflect the compound's substantial molecular structure and intermolecular interactions.

The ethyl bridge connecting the pyrrolidine nitrogen to the phenyl ring represents another crucial structural element. This two-carbon linker, bearing an amino group at the terminal position, provides conformational flexibility while maintaining a defined spatial relationship between the heterocyclic and aromatic portions of the molecule. The presence of this primary amino group creates additional opportunities for hydrogen bonding and electrostatic interactions with biological macromolecules.

The phenyl ring component features a substitution pattern that significantly impacts the compound's properties. The amino group positioned at the 3-position of the phenyl ring (meta position relative to the ethyl attachment point) creates an asymmetric distribution of electron density across the aromatic system. This positioning of the amino substituent is particularly significant when compared to other isomers in the series, such as the 2-amino and 4-amino variants, which exhibit different electronic and steric properties.

The compound's predicted acid dissociation constant value of 3.76 ± 0.20 indicates moderate acidity for the carboxylic acid functionality, which influences its ionization state under physiological conditions. This parameter is crucial for understanding the compound's behavior in biological systems, as the ionization state directly affects membrane permeability, protein binding, and overall pharmacokinetic properties.

Stereochemical considerations play a significant role in the compound's structural uniqueness. The presence of multiple chiral centers, particularly at the carbon bearing the phenyl ring and the carbon atom of the carboxylic acid-substituted pyrrolidine, creates opportunities for stereoisomerism. Different stereoisomers can exhibit dramatically different biological profiles due to their distinct binding modes with enantioselective proteins, emphasizing the importance of stereochemical control in pharmaceutical applications.

The spatial arrangement of the multiple amino groups throughout the molecule creates a distinctive pattern of potential hydrogen bond donors and acceptors. The primary amino group on the ethyl chain, the secondary amino group on the phenyl ring, and the nitrogen atom of the pyrrolidine ring each contribute unique electronic properties and binding opportunities. This multiplicity of nitrogen-containing functional groups enhances the compound's potential for interactions with enzymes, receptors, and other biological targets.

Computational analysis of the molecular structure reveals specific geometric parameters that influence the compound's behavior. The Simplified Molecular Input Line Entry System code O=C(C1CN(C(C2=CC=CC(N)=C2)CN)CC1)O provides a concise representation of the connectivity patterns, while three-dimensional modeling reveals the compound's preferred conformations and potential binding orientations.

The compound's structural complexity is further highlighted by comparison with simpler pyrrolidine derivatives. While basic pyrrolidine exhibits a molecular formula of C₄H₉N and serves as the parent structure, the addition of the aminophenylethyl and carboxylic acid substituents increases the molecular complexity substantially. This increased structural sophistication provides enhanced opportunities for specific molecular recognition events while maintaining the favorable pharmacological properties associated with the pyrrolidine core.

Structural Parameter Value
Molecular Formula C₁₃H₁₉N₃O₂
Molecular Weight 249.31 g/mol
Predicted Boiling Point 464.7 ± 45.0°C
Predicted Density 1.288 ± 0.06 g/cm³
Predicted pKa 3.76 ± 0.20
Chemical Abstracts Service Number 886363-95-7

Properties

IUPAC Name

1-[2-amino-1-(3-aminophenyl)ethyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c14-7-12(9-2-1-3-11(15)6-9)16-5-4-10(8-16)13(17)18/h1-3,6,10,12H,4-5,7-8,14-15H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAQMHGATDBSCMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)C(CN)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00661392
Record name 1-[2-Amino-1-(3-aminophenyl)ethyl]pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886363-95-7
Record name 1-[2-Amino-1-(3-aminophenyl)ethyl]-3-pyrrolidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886363-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-Amino-1-(3-aminophenyl)ethyl]pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of 3-Aminopyrrolidine Derivatives

A patented process describes the preparation of racemic and optically active 3-aminopyrrolidine derivatives, which are structurally related to the target compound. This method involves:

  • Using a primary amine (R1NH2) to react with a protected hydroxyl-containing intermediate (formula II) to form a pyrrolidine derivative (formula III).
  • Selection of appropriate protecting groups to reduce the number of synthetic steps while achieving high optical and chemical yields.
  • The method is particularly effective for preparing optically active 3-aminopyrrolidine derivatives with high enantiomeric purity.

This approach is relevant because it provides a framework for synthesizing the pyrrolidine core with an amino substituent at the 3-position, which is essential for the target molecule.

Multi-Step Organic Synthesis of 1-[2-Amino-1-(4-amino-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid

Although this source addresses the 4-amino-phenyl analog, the synthetic principles are analogous:

  • The synthesis involves multi-step organic reactions, including amine-aldehyde condensations and carboxylic acid functionalization.
  • Protecting groups are used to mask amino functionalities during intermediate steps.
  • Selective deprotection yields the final compound with amino groups on both the pyrrolidine ring and the phenyl ring.
  • The compound’s molecular formula is C13H19N3O2 with a molecular weight of 249.31 g/mol, structurally similar to the 3-aminophenyl derivative.

Continuous Preparation of Pyrrole-3-carboxylic Acid Derivatives

A continuous process for preparing 2-aminopyrrole-3-carboxylic acid ethyl ester is reported, which can inform the preparation of pyrrolidine-3-carboxylic acid derivatives:

  • Continuous acid-catalyzed depolymerization of cyanuric chloride aldehyde to generate chloroacetaldehyde.
  • Condensation of chloroacetaldehyde with 3-amino-3-imino ethyl propionate in a continuous reactor.
  • This method improves yield and process control compared to batch synthesis and may be adapted for related pyrrolidine derivatives.

Preparation of 3-Amino-1-Benzylpyrrolidines as Analogous Compounds

A Canadian patent outlines a process for preparing 3-amino-1-benzylpyrrolidines, which involves:

  • Reaction of 1-benzyl-Δ3-pyrroline-2,5-dione with nitrogen nucleophiles.
  • Subsequent cleavage of protecting groups to yield 3-amino-pyrrolidine derivatives.
  • Hydrogenation or hydrazine treatment to obtain the amino-substituted pyrrolidines.
  • This method demonstrates the utility of maleimide intermediates and nucleophilic amine addition for pyrrolidine ring functionalization.

Resolution and Preparation of β-Aryl-γ-lactams (Related Pyrrolidine Derivatives)

A study reports efficient synthesis and resolution of β-aryl-γ-lactams, which are structurally related to pyrrolidine carboxylic acids:

  • Hydrolysis of lactams in ethanol with sodium hydroxide followed by acidification yields carboxylic acids.
  • The process involves mild conditions (room temperature, 48 h) and straightforward isolation of the product.
  • This method can be adapted for preparing pyrrolidine-3-carboxylic acid derivatives bearing aryl substituents.

Comparative Data Table of Preparation Methods

Method/Source Key Steps Advantages Limitations
Patented process for 3-aminopyrrolidines Primary amine reaction with protected hydroxyl intermediates; protecting group strategy High optical and chemical yields; fewer steps Requires careful protecting group selection
Multi-step synthesis of 4-amino analog Multi-step amine-aldehyde condensation; protection/deprotection Well-established protocols; commercially available analog Limited detailed procedures for 3-aminophenyl derivative
Continuous preparation of pyrrole esters Continuous acid catalysis and condensation reactions Improved yield and scalability Specific to pyrrole esters; adaptation needed
Preparation of 3-amino-1-benzylpyrrolidines Reaction of pyrroline dione with amines; hydrogenation Efficient nucleophilic addition Multi-step; requires hydrogenation
β-Aryl-γ-lactam hydrolysis and resolution Base hydrolysis in ethanol; acidification Mild conditions; simple isolation Longer reaction times; may need resolution

Summary of Research Findings

  • The preparation of 1-[2-Amino-1-(3-aminophenyl)ethyl]pyrrolidine-3-carboxylic acid requires careful orchestration of protecting groups and controlled amine introduction to achieve the desired substitution pattern.
  • Optically active 3-aminopyrrolidine derivatives can be synthesized efficiently using patented methods involving primary amines and protected intermediates, yielding high enantiomeric purity.
  • Continuous flow synthesis methods offer promising avenues for improving yields and scalability, particularly for related pyrrole and pyrrolidine carboxylic acid esters.
  • Analogous syntheses involving maleimide intermediates and nucleophilic amine additions provide alternative routes to the pyrrolidine core with amino substituents.
  • Mild hydrolysis and resolution techniques facilitate the isolation of carboxylic acid derivatives from lactam precursors.

Concluding Remarks

The preparation of this compound is a complex multi-step process that benefits from advances in protecting group chemistry, continuous synthesis technology, and strategic use of intermediates such as pyrroline diones and lactams. The combination of these methods allows for efficient synthesis with high yield and optical purity, suitable for further pharmaceutical and chemical research applications.

Chemical Reactions Analysis

Types of Reactions: 1-[2-Amino-1-(3-aminophenyl)ethyl]pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products:

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Scientific Research Applications

1-[2-Amino-1-(3-aminophenyl)ethyl]pyrrolidine-3-carboxylic acid has diverse applications in scientific research:

Chemistry

  • Building Block for Synthesis: It is utilized as a precursor for synthesizing more complex organic molecules. Its functional groups allow for various chemical modifications, making it valuable in the development of new compounds.

Biology

  • Biochemical Probes: The compound is investigated as a biochemical probe to study enzyme interactions. Its ability to bind to specific targets can help elucidate mechanisms of action in biological pathways.

Medicine

  • Therapeutic Potential: Research indicates that this compound may have therapeutic applications in treating diseases such as cancer and neurological disorders. Its derivatives have shown promising anticancer activity in vitro, particularly against lung adenocarcinoma (A549) cell lines, where modifications led to significant reductions in cell viability.

Industry

  • Material Development: The compound is explored for its potential in developing novel materials with specific properties, which can be applied in various industrial contexts.

Anticancer Activity

Studies have demonstrated that derivatives of this compound exhibit anticancer properties. For instance, one study indicated that certain modifications could reduce the viability of A549 cells by up to 21.2% compared to untreated controls. This suggests potential for further development as an anticancer agent.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties, showing some effectiveness against Gram-positive bacteria. However, specific data on its efficacy against particular strains remains limited, indicating a need for further optimization and testing.

Anticancer Efficacy

In vitro studies using A549 cells revealed that modifications to the compound could enhance its cytotoxic effects. Variants were tested for their ability to reduce cell viability significantly, highlighting the importance of structure-activity relationships in drug development.

Antimicrobial Screening

The compound underwent testing against various bacterial strains using broth microdilution methods. Results showed varying degrees of activity against pathogens like Staphylococcus aureus and Escherichia coli, although some derivatives did not exhibit significant antibacterial activity, necessitating further research.

Mechanism of Action

The mechanism of action of 1-[2-Amino-1-(3-aminophenyl)ethyl]pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Key Observations:

Substituent Position: Meta-substituted derivatives (e.g., 3-amino, 3-chloro) may exhibit distinct electronic and steric interactions compared to para- or ortho-substituted analogs. For example, the meta-amino group in the target compound could enhance solubility via hydrogen bonding, whereas para-substituents like methoxy or trifluoromethyl influence lipophilicity .

Conversely, electron-withdrawing groups (e.g., 4-fluoro, 4-CF3) may improve metabolic stability by reducing oxidative degradation .

Biological Implications :

  • The 4-trifluoromethyl derivative (CAS: 886364-10-9) is likely more lipophilic, favoring blood-brain barrier penetration, which is critical for central nervous system-targeted drugs .
  • Halogenated analogs (e.g., 3-chloro) may exhibit enhanced binding to hydrophobic pockets in enzymes or receptors .

Notes:

  • Halogenated derivatives (e.g., 3-chloro) show higher hazard ratings, likely due to reactive intermediates during metabolism .

Biological Activity

Overview

1-[2-Amino-1-(3-aminophenyl)ethyl]pyrrolidine-3-carboxylic acid is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a pyrrolidine ring substituted with an amino group and a carboxylic acid group, which contribute to its reactivity and biological interactions.

  • Molecular Formula : C13H19N3O2
  • Molecular Weight : 249.31 g/mol
  • CAS Number : 886363-95-7

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The binding of the compound to these targets can inhibit or modulate their activity, leading to various biochemical responses. Ongoing research aims to elucidate the precise pathways and molecular interactions involved.

Anticancer Activity

Research has indicated that derivatives of this compound exhibit anticancer properties. For example, studies have shown that certain modifications of the compound can significantly reduce viability in cancer cell lines, such as A549 (lung adenocarcinoma), with reductions in viability observed in response to varying structural changes of the compound .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Some studies have demonstrated that pyrrolidine derivatives can inhibit the growth of Gram-positive bacteria, although specific data on this compound's efficacy against particular strains remains limited .

Case Studies

  • Anticancer Efficacy : In vitro studies using A549 cells revealed that modifications to the compound could enhance its cytotoxic effects. For instance, one variant reduced cell viability by up to 21.2% compared to untreated controls, indicating a strong potential for further development as an anticancer agent .
  • Antimicrobial Screening : The compound was tested against various bacterial strains using broth microdilution methods, showing varying degrees of activity against pathogens like Staphylococcus aureus and Escherichia coli. However, some derivatives showed no significant antibacterial activity, highlighting the need for further optimization .

Data Summary

Activity Type Target Effect Observed Reference
AnticancerA549 cellsViability reduction by 21.2%
AntimicrobialS. aureus & E. coliVariable activity; some derivatives inactive

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-[2-Amino-1-(3-aminophenyl)ethyl]pyrrolidine-3-carboxylic acid, and how can reaction parameters be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including amine protection, coupling, and deprotection. For example, chiral pyrrolidine derivatives often require enantioselective catalysis or resolution techniques. Reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) significantly impact yield. High-purity synthesis methods, such as those employed by American Elements for analogous carboxylic acids, emphasize rigorous purification (HPLC, recrystallization) to achieve >95% purity .

Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves stereochemistry and substituent positions. Infrared (IR) spectroscopy identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹). Mass spectrometry (HRMS) confirms molecular weight, while chiral HPLC validates enantiomeric purity. Structural data from PubChem, including InChI and SMILES strings, provide reference benchmarks .

Q. What solvent systems and pH conditions are optimal for solubilizing this compound in aqueous buffers without degradation?

  • Methodological Answer : The compound’s carboxylic acid moiety requires mildly alkaline conditions (pH 7.5–8.5) for solubility. Co-solvents like DMSO (≤10% v/v) or ethanol can enhance dissolution. Stability studies under varying pH and temperature, as outlined in safety data sheets for similar pyrrolidine derivatives, recommend storage at –20°C in lyophilized form to prevent hydrolysis .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

  • Methodological Answer : Enzyme inhibition assays (e.g., fluorescence-based or radiometric) and receptor binding studies (using SPR or ITC) are common. For analogs like pyrrolidine-containing alkaloids, cytotoxicity assays (MTT, LDH release) in cell lines (e.g., HEK293, HepG2) provide initial activity profiles. Dose-response curves and IC₅₀ calculations are critical for evaluating potency .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound across different studies?

  • Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., buffer composition, cell passage number) or compound purity. A standardized protocol should include:

  • Purity validation : HPLC-MS to confirm ≥95% purity.
  • Assay replication : Cross-validation in multiple cell lines or enzymatic systems.
  • Positive controls : Use of structurally validated analogs (e.g., PubChem CID references) to benchmark activity .

Q. What strategies are recommended for achieving enantiomeric purity during synthesis?

  • Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen epoxidation) can enforce stereochemistry. Chiral stationary phase HPLC (CSP-HPLC) separates enantiomers, while circular dichroism (CD) spectroscopy confirms absolute configuration. Computational modeling (DFT or MD simulations) predicts enantiomer stability .

Q. How does the compound’s stability vary under physiological conditions (e.g., serum-containing media vs. PBS)?

  • Methodological Answer : Stability assays in simulated physiological fluids (e.g., PBS, DMEM + 10% FBS) at 37°C monitor degradation via LC-MS over 24–72 hours. Degradation products (e.g., hydrolyzed carboxylic acid or oxidized amines) are identified, and stabilizing agents (e.g., antioxidants like ascorbic acid) are tested. Data from Ambeed’s safety protocols for related compounds recommend inert atmospheres (N₂) during handling .

Q. What computational approaches are used to model the compound’s interactions with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding poses to target proteins (e.g., GPCRs or kinases). Molecular dynamics (MD) simulations (AMBER, GROMACS) assess binding stability over time. Free-energy perturbation (FEP) calculations quantify binding affinity changes for structure-activity relationship (SAR) optimization. Structural data from crystallographic reports (e.g., Acta Crystallographica) validate docking models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[2-Amino-1-(3-aminophenyl)ethyl]pyrrolidine-3-carboxylic acid
Reactant of Route 2
1-[2-Amino-1-(3-aminophenyl)ethyl]pyrrolidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.